5'-Deoxyadenosine
Vue d'ensemble
Description
5’-Deoxyadenosine (5dAdo) is a by-product of many radical S-adenosyl-L-methionine enzyme reactions in all domains of life . It is a substrate for the enzyme methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase in microbes . It is also an inhibitor of the radical SAM enzymes themselves .
Synthesis Analysis
Improved synthesis of 2′-deoxyadenosine has been achieved using Escherichia coli overexpressing some enzymes and gram-scale chemical synthesis of 2′-deoxynucleoside 5′-triphosphates .Molecular Structure Analysis
The molecular formula of 5’-Deoxyadenosine is C10H13N5O3 . The structure is related to adenosine by removal of a 5′-hydroxy group from adenosine .Chemical Reactions Analysis
5’-Deoxyadenosine is involved in DNA damage induced by chromium (VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . It is also a substrate in 5′-Deoxyadenosine deaminase (DadD) assay .Physical And Chemical Properties Analysis
5’-Deoxyadenosine has a molecular weight of 251.24 and its density is 1.9±0.1 g/cm3 . It has a boiling point of 595.0±60.0 °C at 760 mmHg .Applications De Recherche Scientifique
1. Diastereomeric Recognition of 5’,8-cyclo-2’-Deoxyadenosine Lesions by Human Poly (ADP-ribose) Polymerase 1
- Summary of Application: 5’,8-Cyclo-2’-deoxyadenosine (cdA), in the 5’ R and 5’ S diastereomeric forms, are typical non strand-break oxidative DNA lesions, induced by hydroxyl radicals . These lesions are exclusively repaired by the nucleotide excision repair (NER) mechanism with a low efficiency, thus readily accumulating in the genome .
- Methods of Application: The study used circular dichroism, fluorescence spectroscopy, immunoblotting analysis, and gel mobility shift assay to provide the first evidence of PARP1 selectively recognizing the diastereomeric lesions of 5’ S -cdA and 5’ R -cdA in vitro as compared to deoxyadenosine in model DNA substrates (23-mers) .
- Results or Outcomes: PARP1 exhibits different affinities in binding to a double strand (ds) oligonucleotide, which incorporates cdA lesions in R and S diastereomeric form . In particular, PARP1 proved to bind oligonucleotides, including a 5’ S -cdA, with a higher affinity constant for the 5’ S lesion in a model of ds DNA than 5’ R -cdA .
2. The Influence of (5′R)- and (5′S)-5′,8-Cyclo-2′-Deoxyadenosine on UDG and hAPE1 Activity
- Methods of Application: The study showed and discussed UDG inhibition by 5′ S- and 5′ R -cdA in an experimental and theoretical manner . This phenomenon was observed when a tandem lesion appears in single or double-stranded oligonucleotides next to dU, on its 3′-end side .
- Results or Outcomes: The appearance of the discussed tandem lesion in the structure of single or double-stranded DNA can stop the entire base repair process at its beginning, which due to UDG and hAPE1 inhibition can lead to mutagenesis . On the other hand, the presented results can cast some light on the UDG or hAPE1 inhibitors being used as a potential treatment .
3. DNA Damage Induced by Chromium(VI), Fenton Chemistry, Photoinduction with Lumazine, or by Ultrasound in Neutral Solution
- Summary of Application: This research involves the study of DNA damage induced by various factors such as Chromium(VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . The 5’,8-cyclo-2’-deoxyadenosine isomers are considered as potential biomarkers in this study .
- Methods of Application: The study involves the use of various techniques to induce DNA damage and then analyze the effects of these damages on the structure and function of DNA .
- Results or Outcomes: The results of this study could provide valuable insights into the mechanisms of DNA damage and repair, and could potentially lead to the development of new therapeutic strategies for diseases associated with DNA damage .
4. DNA Damage Induced by Chromium(VI), Fenton Chemistry, Photoinduction with Lumazine, or by Ultrasound in Neutral Solution
- Summary of Application: This research involves the study of DNA damage induced by various factors such as Chromium(VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . The 5’,8-cyclo-2’-deoxyadenosine isomers are considered as potential biomarkers in this study .
- Methods of Application: The study involves the use of various techniques to induce DNA damage and then analyze the effects of these damages on the structure and function of DNA .
- Results or Outcomes: The results of this study could provide valuable insights into the mechanisms of DNA damage and repair, and could potentially lead to the development of new therapeutic strategies for diseases associated with DNA damage .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIMTFOTBMPFP-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036031 | |
Record name | 5'-Deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5'-Deoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5'-Deoxyadenosine | |
CAS RN |
4754-39-6 | |
Record name | 5′-Deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4754-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5'-Deoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.0 - 214.5 °C | |
Record name | 5'-Deoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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